![molecular formula C8H14ClN B13578257 2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
2-Azaspiro[4.4]non-7-enehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[4.4]non-7-enehydrochloride is a chemical compound characterized by its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]non-7-enehydrochloride typically involves the [4+1] annulation of 1,3-azadienes with maleimides. This reaction is catalyzed by phosphine under mild conditions, providing a highly efficient method for constructing the azaspiro structure . The reaction conditions include:
Catalyst: Phosphine
Temperature: Room temperature
Solvent: Typically an organic solvent like dichloromethane
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the phosphine-catalyzed [4+1] annulation reaction suggests it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.4]non-7-enehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form saturated spirocyclic amines.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Saturated spirocyclic amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
2-Azaspiro[4.4]non-7-enehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.4]non-7-enehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one: A spiro-isoxazoline derivative with corrosion inhibition properties.
Uniqueness
2-Azaspiro[44]non-7-enehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
2-azaspiro[4.4]non-7-ene;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8(3-1)5-6-9-7-8;/h1-2,9H,3-7H2;1H |
Clé InChI |
HDYSVUCKRHGQJG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC=CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


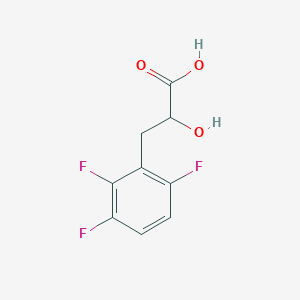
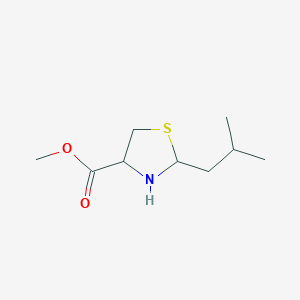
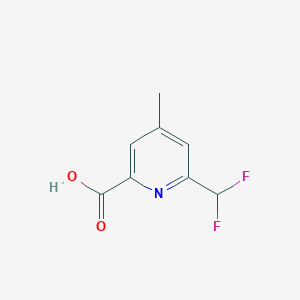



![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
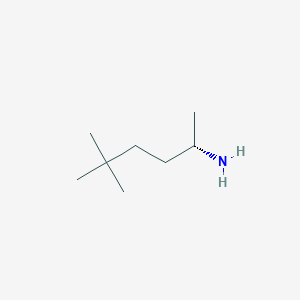
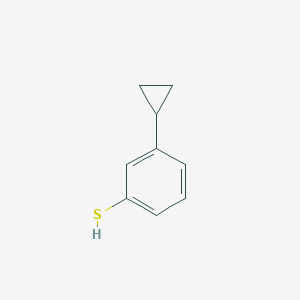
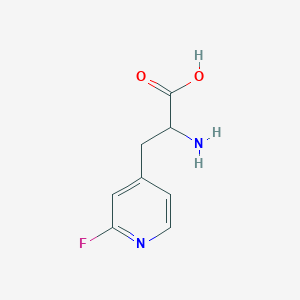
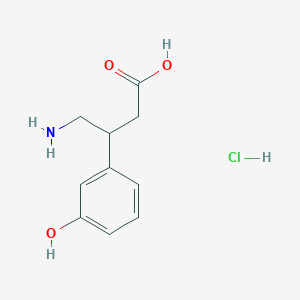


![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
